molecular formula C19H19N3O4S B2686452 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476462-20-1

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No. B2686452
CAS RN: 476462-20-1
M. Wt: 385.44
InChI Key: SLAKCZOZAUTKQF-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” is a complex organic molecule. It contains a benzamide group, a thiadiazole ring, and methoxy and ethoxy substituents. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds often involves multi-step processes, leveraging various chemical reactions to achieve desired structural features. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate showcases intricate synthetic routes starting from thioacylhydrazones (Lempert-Sréter, M., Lempert, K., & Møller, J., 1983).
  • Detailed structural analysis through techniques like X-ray diffraction is critical for confirming the molecular geometry and understanding the influence of intermolecular interactions on compound stability and reactivity (Karabulut, S., Namli, H., Kurtaran, R., Yıldırım, L., & Leszczynski, J., 2014).

Applications in Medicinal Chemistry

  • Several studies focus on the pharmacological potential of 1,3,4-thiadiazole derivatives. For instance, antimicrobial and antiproliferative properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been evaluated, indicating significant biological activity against various microorganisms and cancer cell lines (Gür, M., Yerlikaya, S., Şener, N., Özkınalı, S., Baloğlu, M., Gökce, H., Altunoglu, Y. C., Demir, S., & Şener, İ., 2020).
  • The design and synthesis of novel 1,3,4-thiadiazole derivatives with an amide moiety have shown promise as cytotoxic agents against various human tumor cell lines, underscoring the therapeutic potential of these compounds (Almasirad, A., Firoozpour, L., Nejati, M., Edraki, N., Firuzi, O., Khoshneviszadeh, M., Mahdavi, M., Moghimi, S., Safavi, M., Shafiee, A., & Foroumadi, A., 2016).

Materials Science Applications

  • Some compounds within this chemical family demonstrate notable photophysical properties, making them suitable for applications such as fluorescent chemosensors. This is exemplified by research into pyrazoline derivatives, including 2- and 3-methoxy cinnamic acids, for the detection of metal ions like Fe3+, showcasing their utility in analytical chemistry (Khan, S. A., 2020).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry, materials science, or chemical biology .

Mechanism of Action

properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-16-8-6-5-7-13(16)17(23)20-19-22-21-18(27-19)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKCZOZAUTKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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